Suberenone
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dibenzosuberenone typically involves the functionalization of the seven-membered ring structure. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. For example, the cyclization of 2,2’-dihydroxybenzophenone with cycloheptanone under acidic conditions can yield dibenzothis compound .
Industrial Production Methods: Industrial production of dibenzothis compound often involves multi-step synthetic routes that ensure high yield and purity. These methods may include the use of catalysts and optimized reaction conditions to facilitate the cyclization process. The specific details of industrial production are often proprietary, but they generally follow the principles of green chemistry to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Dibenzosuberenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert dibenzothis compound to its corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted dibenzosuberenones with functional groups like halides, nitro groups, and sulfonic acids.
Scientific Research Applications
Dibenzosuberenone has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of complex polycyclic compounds and as a building block in organic synthesis.
Mechanism of Action
Dibenzosuberenone can be compared with other tricyclic compounds such as:
Dibenzosuberane: Similar in structure but lacks the carbonyl group present in dibenzothis compound.
Dibenzosuberone: Another related compound with a slightly different arrangement of the tricyclic framework.
Uniqueness: Dibenzothis compound’s unique structure, which includes a cycloheptane ring fused with two phenyl rings and a carbonyl group, gives it distinct chemical properties and reactivity compared to its analogs .
Comparison with Similar Compounds
- Dibenzosuberane
- Dibenzosuberone
- Resveratrol-based compounds
- Diptoindonesin D
- Vaticanol C
- Hopeaphenol
Properties
CAS No. |
35897-95-1 |
---|---|
Molecular Formula |
C14H12O4 |
Molecular Weight |
244.24 g/mol |
IUPAC Name |
7-methoxy-6-[(E)-3-oxobut-1-enyl]chromen-2-one |
InChI |
InChI=1S/C14H12O4/c1-9(15)3-4-10-7-11-5-6-14(16)18-13(11)8-12(10)17-2/h3-8H,1-2H3/b4-3+ |
InChI Key |
GSVYFPMXLIFUDJ-ONEGZZNKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(C=C2C(=C1)C=CC(=O)O2)OC |
Canonical SMILES |
CC(=O)C=CC1=C(C=C2C(=C1)C=CC(=O)O2)OC |
melting_point |
225 °C |
physical_description |
Solid |
Origin of Product |
United States |
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